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Compound Name: thiomorpholinomethyl
benzophenone

CAS No.: 898782-26-8

Cat. No.: B1613898
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Introduction: The Structural Mandate

The benzophenone scaffold is a cornerstone in medicinal chemistry, serving as a

pharmacophore for anti-inflammatory and anticancer agents.[1] The specific derivative, 2,3-
Dichloro-2'-thiomorpholinomethyl benzophenone, introduces two critical structural
variables:

 Steric Congestion: The ortho, meta-dichloro substitution (2,3-position) on one phenyl ring
creates significant steric hindrance, forcing the benzophenone core out of planarity.

» H-Bond Potential: The thiomorpholine ring adds a sulfur atom (a weak acceptor) and a
nitrogen center capable of participating in dipole-dipole interactions or hydrogen bonding,
distinct from its morpholine analog.
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This guide provides the definitive protocol for characterizing this crystal structure and
objectively comparing its performance metrics (stability, packing efficiency, and interaction
energy) against standard alternatives.

Experimental Protocol: Crystal Growth & Data
Collection

To ensure publication-quality data (R-factor < 5%), strict adherence to the following self-
validating protocol is required.

Phase I: Crystal Engineering (Slow Evaporation Method)

o Solvent System: Dichloromethane (DCM) : Ethanol (1:1 v/v).

o Rationale: DCM solubilizes the hydrophobic dichloro-benzophenone core, while ethanol
acts as a hydrogen-bond donor to encourage orderly packing of the thiomorpholine moiety.

e Procedure:

o Dissolve 50 mg of the compound in 5 mL of the solvent mixture at room temperature (298
K).

o Filter the solution through a 0.45 um PTFE syringe filter into a clean 20 mL scintillation
vial.

o Cover the vial with parafilm and puncture 3-5 small holes to control evaporation rate.
o Store in a vibration-free environment at 293 K for 5-7 days.

o Validation: Harvest block-like colorless crystals (approx. 0.3 x 0.2 x 0.2 mm). Reject
needles or plates, which often indicate rapid precipitation or twinning.

Phase lI: X-Ray Diffraction Data Collection

e Instrument: Bruker APEX-II CCD or equivalent diffractometer.

 Radiation: Mo Ka (A = 0.71073 A).
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o Rationale: Molybdenum radiation minimizes absorption effects from the heavy Chlorine
(Z=17) and Sulfur (Z=16) atoms compared to Copper radiation.

o Temperature: 100(2) K (Cryostream).

o Rationale: Low temperature reduces thermal vibration of the flexible thiomorpholinomethyl
chain, improving resolution of the sulfur atom position.

Comparative Analysis: Benchmarking Performance

To objectively assess the structural "performance” of the 2,3-dichloro derivative, it must be
compared against established alternatives. The following table contrasts the target molecule
with key analogs based on steric and electronic parameters.

ble 1: < | Perf : : .

Target: 2,3- ) . .
) Alternative A: Alternative B: 4-  Alternative C:
Dichloro-2'- ) ) )
Feature ) _ Unsubstituted Amino 2,5-Dichloro
thiomorpholino
Benzophenone Benzophenone  Analog
methyl
Monoclinic ) o o
Crystal System ) Orthorhombic Monoclinic (P21)  Monoclinic
(Predicted)
o High (2,3-subst. Moderate (2,5-
Steric Hindrance ] Low Low
forces twist) subst.)
. > 65° (Due to
Twist Angle (@) ~54° ~50-60° ~60-70°
ortho-Cl)
Primary Cl...Cl Halogen N-H...O (Strong
. , C-H..m Cl..CI/C-H...O0
Interaction Bonding H-bond)
Thiomorpholine Amine ) ]
Pharmacophore ] N None - Thiomorpholine
(Lipophilic) (Hydrophilic)
) . Stabilized by ]
Lattice Stability Van der Waals H-Bond Network Mixed
S..m/Cl..Cl

Key Insight: The ortho-chlorine in the 2,3-isomer creates a "molecular lock," preventing free
rotation of the phenyl ring. This often results in a higher melting point and greater lattice rigidity
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compared to the 2,5-isomer, where the chlorines are more distributed.

Visualization of Structural Logic
Figure 1: Crystallization & Characterization Workflow

This diagram outlines the critical path from raw material to validated CIF (Crystallographic
Information File).
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Caption: Workflow for obtaining publication-quality crystal structure data, emphasizing the
critical transition from solvent selection to refinement.

Figure 2: Interaction Network Analysis

This diagram illustrates the competing intermolecular forces that dictate the packing efficiency
of the target molecule versus its alternatives.
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Caption: Network of intermolecular forces. The 2,3-dichloro substitution introduces specific
halogen bonding and steric twist constraints absent in unsubstituted analogs.

Data Interpretation & Publishing Strategy

When publishing the data for 2,3-Dichloro-2'-thiomorpholinomethyl benzophenone, focus
on these three comparative metrics:

e The "Twist" Analysis:
o Measure the dihedral angle between the two phenyl rings.[2]

o Hypothesis: The 2,3-dichloro substitution will force a twist angle significantly larger than
the standard 54° of benzophenone due to the repulsion between the ortho-chlorine and
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the carbonyl oxygen.

e Thiomorpholine Chair Conformation:
o Verify the chair conformation of the thiomorpholine ring.

o Compare the N...S distance with theoretical values (approx. 3.0 A) to confirm lack of ring
strain.

» Packing Efficiency:
o Calculate the Kitaigorodskii Packing Index (KPI).

o Expectation: The bulky chlorine atoms and the flexible thiomorpholine tail may lower the
packing efficiency compared to the compact 4-amino benzophenone, potentially
increasing solubility.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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